molecular formula C19H15N3OS B2939869 N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 893983-68-1

N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

Cat. No.: B2939869
CAS No.: 893983-68-1
M. Wt: 333.41
InChI Key: OXFZSOOEYUZEMR-UHFFFAOYSA-N
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Description

N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a complex organic compound that features a unique structure combining an imidazo-thiazole moiety with a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the imidazo-thiazole core followed by the attachment of the benzamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby altering cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide stands out due to its unique combination of the imidazo-thiazole moiety with a benzamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-13-12-24-19-21-17(11-22(13)19)15-8-5-9-16(10-15)20-18(23)14-6-3-2-4-7-14/h2-12H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFZSOOEYUZEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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